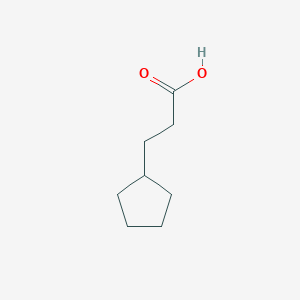
3-环戊基丙酸
描述
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds, which are structurally related to 3-Cyclopentylpropionic acid, involves various innovative methods. For instance, continuous synthesis techniques have been explored for compounds like 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid, highlighting the search for safer and more efficient synthesis pathways due to the explosive risks and low yields associated with traditional methods using strong oxidants (艳梅 董, 2023). Another example is the diastereoselective synthesis of cyclohexene derivatives, which employs readily available L-serine, showcasing the importance of starting material selection in synthesizing functionally rich cycloalkene skeletons (Xin Cong & Z. Yao, 2006).
Molecular Structure Analysis
Understanding the molecular structure of 3-Cyclopentylpropionic acid and related compounds is crucial for their functional exploitation. Research has been conducted on the crystal structures of β-oligopeptides derived from cyclopropane carboxylic acids, revealing ribbon-type arrangements of eight-membered H-bonded rings. These studies demonstrate the impact of molecular structure on the physical properties and potential applications of these compounds (Stefan Abele, P. Seiler, & D. Seebach, 1999).
Chemical Reactions and Properties
Chemical reactions involving cyclopropyl groups, such as the [3 + 2] cycloaddition of cyclopropane 1,1-diesters with nitriles, offer pathways to generate compounds with complex structures, including pyrrolines. These reactions demonstrate the versatility and reactivity of cyclopropyl-containing compounds, highlighting their potential for generating a wide range of chemical entities (Bo Cui, Jun Ren, & Zhongwen Wang, 2014).
Physical Properties Analysis
The physical properties of cyclopropyl-containing compounds are influenced by their molecular structure. For instance, the synthesis and modeling of β-oligopeptides based on 1-(aminomethyl)cyclopropanecarboxylic acid provide insights into the potential for creating novel secondary structures in peptides, which can have significant implications for their physical properties and functionality (Stefan Abele, P. Seiler, & D. Seebach, 1999).
Chemical Properties Analysis
The chemical properties of compounds like 3-Cyclopentylpropionic acid can be explored through the study of their reactions. For example, the [3 + 2]-cycloaddition reactions of cyclopropane derivatives with nitriles to form tetrahydropyridazines illustrate the reactivity of cyclopropyl groups and their potential to participate in the formation of diverse chemical structures, offering insights into the chemical properties of these compounds (L. K. B. Garve, M. Petzold, P. Jones, & D. Werz, 2016).
科学研究应用
它用于环丙醇的选择性碳-碳键裂解,这是合成化学中至关重要的独特三碳合成物 (McDonald et al., 2020)。
这种酸作为酶催化的羟基化底物,可作为对这类反应的高度敏感的探针。这对于研究酶过程并设计酶抑制剂或激活剂具有重要意义 (Toy et al., 1997)。
它还用于合成新型聚合物材料和其他衍生物。这在材料科学和工程领域尤为重要 (Jiang et al., 2009)。
在医学研究中,它已被用于与大鼠模型中的认知功能障碍和氧化应激相关的研究,为神经疾病提供了见解 (Kumar & Kumar, 2009)。
其衍生物,如3-羟基丙酸,正在研究用于青藻中直接从CO2生产,解决可持续性和环境问题 (Wang et al., 2016)。
此外,3-环戊基丙酸的应用还延伸到传感技术,可以使用特定传感器定量测定,展示了它在分析化学中的相关性 (Montoya‐Villegas等,2019)。
作用机制
Target of Action
3-Cyclopentylpropionic acid, also known as cypionic acid, is an aliphatic carboxylic acid . Its primary targets are metabolic enzymes involved in the hydrolysis of ester groups . These enzymes play a crucial role in the metabolism of various compounds in the body.
Mode of Action
The compound interacts with its targets by forming ester prodrugs . The lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection . The ester group is then slowly hydrolyzed by metabolic enzymes, releasing steady doses of the active ingredient .
Biochemical Pathways
The biochemical pathways affected by 3-Cyclopentylpropionic acid are primarily those involved in the metabolism of ester prodrugs . The hydrolysis of the ester group by metabolic enzymes leads to the release of the active ingredient, which can then exert its effects .
Pharmacokinetics
The pharmacokinetics of 3-Cyclopentylpropionic acid are characterized by its ability to form ester prodrugs, which have increased half-lives relative to the parent compound . This is due to the lipophilicity of the cypionate group, which allows the prodrug to be stored in fat depots after intramuscular injection . The ester group is then slowly hydrolyzed by metabolic enzymes, leading to the steady release of the active ingredient .
Result of Action
The result of the action of 3-Cyclopentylpropionic acid is the steady release of the active ingredient from the ester prodrug . This allows for the sustained delivery of the active ingredient, which can then exert its effects .
Action Environment
The action of 3-Cyclopentylpropionic acid can be influenced by various environmental factors For example, the rate of hydrolysis of the ester group can be affected by factors such as temperature and pH.
安全和危害
未来方向
The primary use of 3-Cyclopentylpropionic acid is in pharmaceutical formulations . It is used to prepare ester prodrugs which have increased half-lives relative to the parent compound . The lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection . The ester group is slowly hydrolyzed by metabolic enzymes, releasing steady doses of the active ingredient . Examples include testosterone cypionate, estradiol cypionate, hydrocortisone cypionate, oxabolone cipionate, and mesterolone cypionate .
生化分析
Biochemical Properties
As a carboxylic acid, it can participate in various biochemical reactions, such as the formation of ester prodrugs .
Molecular Mechanism
3-Cyclopentylpropionic acid is used to prepare ester prodrugs which have increased half-lives relative to the parent compound . The lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection . The ester group is slowly hydrolyzed by metabolic enzymes, releasing steady doses of the active ingredient .
属性
IUPAC Name |
3-cyclopentylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPLANDPDWYOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059700 | |
| Record name | Cypionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140-77-2 | |
| Record name | Cyclopentanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanepropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclopentylpropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanepropanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cypionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopentylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTANEPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/931H8F0JEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-cyclopentylpropionic acid in studying oil recovery methods?
A1: 3-Cyclopentylpropionic acid (CPPA) is used as a model surfactant to understand how surfactants interact with bitumen in simulated tailings water []. This is important for developing environmentally sustainable bitumen recovery methods. Researchers investigated the dynamic interfacial tension between CPPA and toluene-diluted bitumen in a solution mimicking tailings water, revealing how CPPA adsorbs at the interface and influences bitumen droplet stability [].
Q2: How does the chemical structure of 3-cyclopentylpropionic acid impact its effectiveness as a surfactant in produced water treatment?
A2: The presence of the cyclopentyl ring in CPPA's structure plays a significant role in its surface activity. Studies comparing CPPA to other surfactants like decanoic acid and 4-heptylbenzoic acid showed that the cyclopentyl ring reduces the surface tension at the air-water interface, although not as effectively as a longer hydrocarbon chain or a benzene ring directly in the chain []. This highlights the importance of specific structural features in surfactant performance for applications like gas flotation in produced water treatment.
Q3: How does the pH of the solution influence the behavior of 3-cyclopentylpropionic acid at the air-water interface?
A3: Increasing the pH of a 3-cyclopentylpropionic acid solution leads to an increase in surface tension []. This suggests that the ionization state of CPPA, which is affected by pH, plays a crucial role in its adsorption at the interface and its ability to lower surface tension.
Q4: What are the potential applications of 3-cyclopentylpropionic acid in materials science?
A4: While not directly addressed in the provided research, 3-cyclopentylpropionic acid's use as a starting material in synthesizing nitrogen and sulfur co-doped carbon dots (N,S-CDs) demonstrates its potential in materials science []. These N,S-CDs exhibit strong blue luminescence and have potential applications in bioimaging and sensing.
Q5: Are there any established analytical techniques for identifying and quantifying 3-cyclopentylpropionic acid in complex mixtures?
A5: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to identify and quantify 3-cyclopentylpropionic acid within complex mixtures []. This technique is particularly useful for analyzing fatty acid profiles in biological samples, as demonstrated in the analysis of seer fish [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



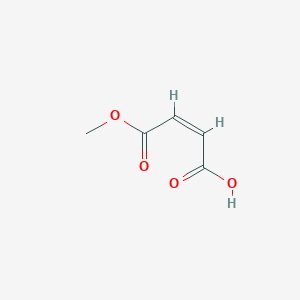
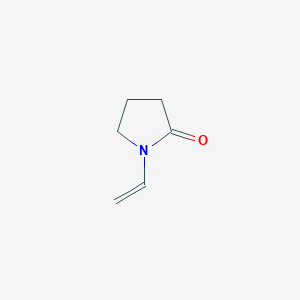
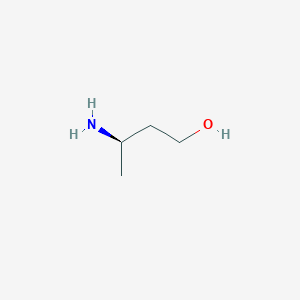
![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)
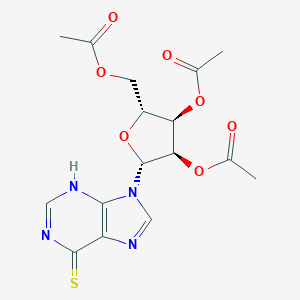

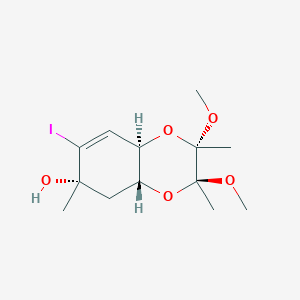

![Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B41766.png)
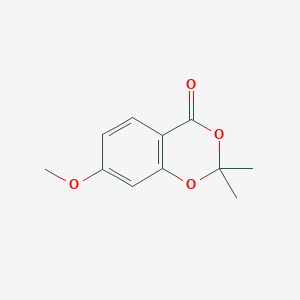
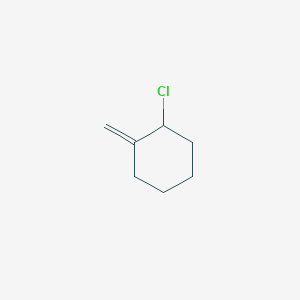
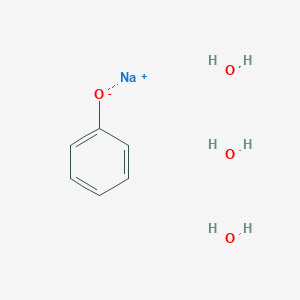
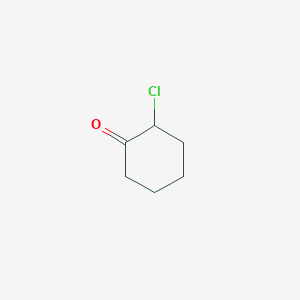
![5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B41773.png)